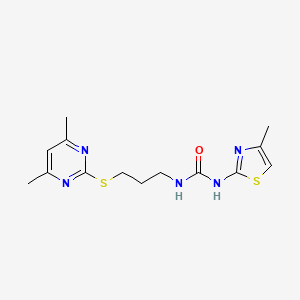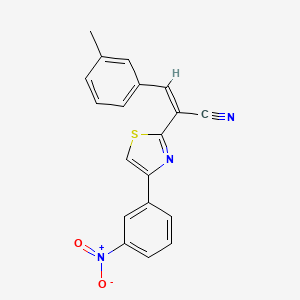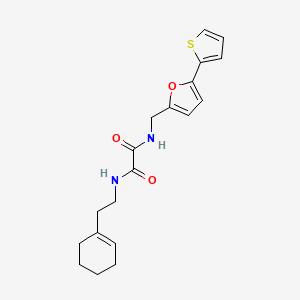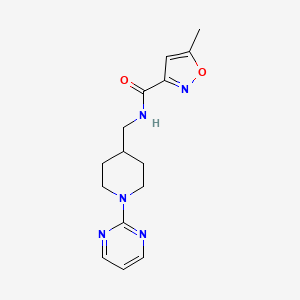![molecular formula C11H17N3O B2669966 [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol CAS No. 2090432-48-5](/img/structure/B2669966.png)
[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol” is a compound that contains a pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . The compound crystallizes with two molecules (A and B) in the asymmetric unit in which the dihedral angles between the piperidine and pyrimidine rings are 47.5 (1) and 10.3 (1)° .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of chalcone with guanidine hydrochloride . The yield of the synthesis process is reported to be around 90%, resulting in a white powder .Molecular Structure Analysis
The molecular structure of the compound includes a pyrimidine ring and a piperidine ring. The four carbon atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11) .Chemical Reactions Analysis
The compound is involved in several chemical reactions, including N-H⋯N hydrogen bonds, generating R (2) (2) (8) ring patterns and forming inversion dimers . These dimers are further connected on either side to a B molecule through pairs of N-H⋯N hydrogen bonds, resulting in a tetrameric unit .Physical and Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum and 13C NMR spectrum provide detailed information about the hydrogen and carbon atoms in the compound .Wissenschaftliche Forschungsanwendungen
Catalytic N-Alkylation of Amines
A study demonstrated the catalytic activity of halide clusters for N-alkylation of amines, including piperidine, with primary alcohols such as methanol under specific conditions. This process yielded N-methylpiperidine with high selectivity, illustrating a method for modifying amine-containing compounds, potentially including [4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol, for various applications in synthesis and drug development (Kamiguchi et al., 2007).
Electrochemical Oxidation
Another research focused on the indirect electrochemical oxidation of piperidin-4-ones in methanol, leading to α-hydroxyketals. This study provides insights into the electrochemical properties of piperidine derivatives and their potential for creating novel compounds through oxidation processes (Elinson et al., 2006).
Structural Analysis
Research on the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveals the detailed crystallographic characteristics of a closely related compound. Understanding the structural aspects can inform the design and development of new materials and pharmaceutical agents (Girish et al., 2008).
Synthesis and Characterization
A study on the three-component synthesis of novel pyrimidine derivatives, including 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, exemplifies the versatility of piperidine derivatives in synthesizing complex organic molecules. Such research aids in the expansion of chemical libraries for drug discovery and other applications (Feng, 2011).
Corrosion Inhibition
Research into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces via quantum chemical calculations and molecular dynamics simulations indicates the potential use of these compounds in material science, particularly in protecting metals from corrosion (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-7-11(13-10(8-15)12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZINCFOQQRVKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CO)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669888.png)
![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2669889.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)


![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)

![1-(2,3-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2669906.png)
